2-Cyclopropyl-2-(oxolan-2-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-2-(oxolan-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-9(11)8(6-3-4-6)7-2-1-5-12-7/h6-8H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXDYUCYQPARCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Cyclopropyl 2 Oxolan 2 Yl Acetic Acid
Retrosynthetic Disconnections and Strategic Considerations for Stereocenter Formation
A retrosynthetic analysis of the target molecule, 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid, reveals several possible disconnections to simplify the structure into more readily available starting materials. The central challenge is the stereoselective construction of the C2 quaternary stereocenter. Two primary retrosynthetic strategies can be envisioned, differing in the sequence of ring formations.
Strategy A involves the formation of the cyclopropyl (B3062369) ring as a key final step. Disconnection of the Cα-cyclopropyl bond suggests a precursor such as an ester of 2-(oxolan-2-yl)acetic acid, which could be functionalized via an enolate. A further disconnection of the oxolane ring through the C-O bond points towards an open-chain precursor, such as a γ,δ-unsaturated-α-hydroxy ester, which can undergo intramolecular cyclization.
Strategy B prioritizes the formation of the oxolane ring. This approach begins with a disconnection of the Cα-Oxolane bond, leading to a cyclopropyl acetic acid derivative and a four-carbon unit that can form the oxolane ring. A more viable intramolecular approach involves disconnecting the C-O bond of the oxolane ring, suggesting a precursor like a 2-cyclopropyl-4,5-dihydroxy-hexanoic acid derivative that can undergo cyclization.
The formation of the stereocenter is a critical consideration in both strategies. Chiral auxiliaries, asymmetric catalysis, or the use of chiral pool starting materials can be employed to control the absolute and relative stereochemistry. For instance, the alkylation of a chiral enolate derived from a 2-(oxolan-2-yl)acetate derivative could establish the quaternary center with high diastereoselectivity. Alternatively, an asymmetric cyclopropanation reaction on a suitable olefin precursor could set the stereochemistry of the cyclopropyl-bearing carbon.
Cyclopropyl Ring Formation in the α-Position of the Acetic Acid Moiety
The introduction of a cyclopropyl group adjacent to a carboxylic acid moiety requires specific and often stereoselective methods. These can be broadly categorized into cyclopropanation of olefinic precursors, rearrangement-based syntheses, and the functionalization of pre-existing cyclopropyl structures.
Stereoselective Cyclopropanation Approaches
Cyclopropanation of an alkene is a direct method for forming the three-membered ring. The Simmons-Smith reaction and its modifications are powerful tools for this transformation, particularly due to their stereospecificity. wikipedia.org For the synthesis of the target molecule, a precursor such as ethyl 2-(oxolan-2-yl)but-2-enoate could be subjected to cyclopropanation. The Simmons-Smith reaction, involving an organozinc carbenoid, reacts with alkenes in a concerted fashion, preserving the geometry of the double bond in the product. wikipedia.orgnih.gov The presence of a nearby hydroxyl group can direct the cyclopropanation to occur on the same face of the molecule, a principle that can be exploited for stereocontrol. organic-chemistry.org
The Kulinkovich reaction offers another route, allowing the preparation of cyclopropanols from esters by reaction with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org An ester of 2-(oxolan-2-yl)acetic acid could be converted to a titanium-containing intermediate which then forms a cyclopropanol (B106826). The cyclopropanol can then be further functionalized to the desired acetic acid. This reaction is known to tolerate ether functional groups. wikipedia.org
| Method | Typical Reagents | Substrate Type | Key Features |
|---|---|---|---|
| Simmons-Smith Reaction nih.govthermofisher.com | CH₂I₂, Zn-Cu couple or Et₂Zn (Furukawa mod.) thermofisher.comtcichemicals.com | Alkenes, especially allylic alcohols organic-chemistry.org | Stereospecific; hydroxyl group directivity; wide functional group tolerance. organic-chemistry.orgtcichemicals.com |
| Kulinkovich Reaction wikipedia.orgorganic-chemistry.org | Grignard reagent (e.g., EtMgBr), Ti(O-i-Pr)₄ (catalytic or stoichiometric) wikipedia.org | Carboxylic esters organic-chemistry.org | Forms cyclopropanols; can be highly diastereoselective; tolerates ethers. wikipedia.orgorganic-chemistry.org |
Rearrangement-Based Syntheses Involving Cyclopropane (B1198618) Intermediates
Rearrangement reactions provide an alternative, albeit often more complex, route to cyclopropane-containing structures. The vinylcyclopropane-cyclopentene rearrangement is a well-documented thermal or metal-catalyzed ring expansion. wikipedia.orgorganicreactions.org In a synthetic context, a strategically substituted vinylcyclopropane (B126155) could potentially be cleaved to yield the desired α-cyclopropyl acetic acid moiety. However, this approach is less direct for the target molecule. A more relevant strategy could involve the rearrangement of a cyclopropylcarbinyl-type radical or cation, which can be generated from a suitable precursor, to form the desired substitution pattern. The high temperatures often required for these rearrangements can limit their applicability to complex molecules. core.ac.uk
Functionalization of Pre-formed Cyclopropyl Acetic Acid Skeletons
An alternative to forming the cyclopropyl ring is to start with a molecule that already contains this moiety and elaborate it. Cyclopropylacetic acid or its ester derivatives can serve as starting materials. The malonic ester synthesis is a classic method for preparing substituted acetic acids. wikipedia.org Diethyl malonate can be alkylated with a cyclopropylmethyl halide, followed by a second alkylation with a precursor to the oxolane ring. Subsequent hydrolysis and decarboxylation would yield the target acid. wikipedia.org
A more direct approach involves the α-alkylation of a cyclopropylacetic acid derivative. libretexts.org By using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), an enolate can be generated from a cyclopropyl-substituted ester. chemistrysteps.comlibretexts.org This enolate can then react with an appropriate electrophile, such as 2-(bromomethyl)oxolane, in an SN2 reaction to form the C-C bond at the α-position, thereby constructing the quaternary stereocenter. libretexts.org The stereochemical outcome of this alkylation can be controlled by using chiral auxiliaries attached to the ester.
| Method | Starting Material | Key Reagents | Intermediate | Product Type |
|---|---|---|---|---|
| Malonic Ester Synthesis wikipedia.orguobabylon.edu.iq | Diethyl malonate | 1. Base (e.g., NaOEt) 2. Alkyl Halide 1 3. Base 4. Alkyl Halide 2 5. H₃O⁺, heat | Dialkylated malonic ester | α,α-Disubstituted acetic acid |
| Direct α-Alkylation chemistrysteps.comlibretexts.org | Ester of cyclopropylacetic acid | 1. Strong base (e.g., LDA) 2. Electrophile (e.g., R-X) | Ester enolate | α-Substituted cyclopropylacetic ester |
Oxolane (Tetrahydrofuran) Ring Incorporation and Formation
The construction of the tetrahydrofuran (B95107) ring is another key aspect of the synthesis. While it can be introduced as a pre-formed fragment via alkylation, intramolecular cyclization strategies offer powerful ways to build this ring with stereochemical control.
Intramolecular Cyclization Strategies for Oxolane Ring Closure
Intramolecular cyclization is a highly effective method for forming five-membered rings like tetrahydrofuran. A common and reliable approach is the SN2-type cyclization of a tethered alcohol onto a leaving group. nih.gov For the target molecule, a precursor such as an ester of 2-cyclopropyl-5-hydroxy-4-hexenoic acid could be envisioned. The hydroxyl group, upon activation (e.g., conversion to a tosylate or mesylate), can displace a leaving group at the terminal position in a 5-exo-tet cyclization.
Another powerful strategy involves the intramolecular opening of an epoxide. nih.gov A γ,δ-epoxy ester, for example, can undergo acid- or base-catalyzed intramolecular cyclization where the carboxylate (or a hydroxyl group elsewhere in the molecule) acts as the nucleophile to open the epoxide ring, forming the tetrahydrofuran structure. researchgate.netrsc.org The stereochemistry of the epoxide can be set with high precision using methods like the Sharpless asymmetric epoxidation, which would then translate into a defined stereochemistry in the final tetrahydrofuran ring. researchgate.net Palladium-catalyzed alkoxycarbonylation of hydroxyalkenes also provides a route to substituted tetrahydrofurans. acs.org
| Cyclization Strategy | Precursor Type | Typical Conditions/Catalysts | Key Features |
|---|---|---|---|
| Intramolecular Sₙ2 nih.gov | Substrate with a hydroxyl group and a tethered leaving group (e.g., halide, tosylate) | Base (e.g., NaH) | Reliable for 5-exo-tet cyclizations; stereochemistry at reacting centers is inverted. |
| Intramolecular Epoxide Opening researchgate.netrsc.org | γ,δ-Epoxy alcohol or acid | Acid (e.g., CSA) or base catalysis | Allows for high stereocontrol originating from the stereodefined epoxide. |
| Oxidative Cyclization of Dienes nih.gov | 1,5-Dienes | Stoichiometric or catalytic oxidants (e.g., OsO₄, RuO₄) | Can form multiple stereocenters in one step. |
| Palladium-Catalyzed Cyclization acs.orgnih.gov | γ-Hydroxy terminal alkenes | Pd catalyst (e.g., Pd₂(dba)₃), ligand, base | Forms C-O and C-C bonds in a cascade process. |
Coupling Reactions Utilizing Pre-synthesized Oxolane Derivatives
The synthesis of this compound can be envisioned through the coupling of a pre-synthesized chiral oxolane derivative with a cyclopropyl-containing fragment. This retrosynthetic approach allows for the independent preparation of the two key stereogenic fragments, which are then combined in a later step. Various coupling strategies can be employed to achieve this transformation.
One potential strategy involves the use of organometallic reagents. For instance, a cyclopropyl Grignard or organolithium reagent could be added to an α-ketoester derivative of oxolane. The subsequent stereoselective reduction of the resulting tertiary alcohol would furnish the desired product. The stereochemical outcome of such an addition can often be influenced by the presence of chiral ligands or by substrate control if the oxolane ring already possesses stereocenters.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, represent another powerful tool. mdpi.com In this scenario, a 2-halo-2-cyclopropylacetic acid derivative could be coupled with an organoboron or organozinc reagent derived from a chiral oxolane. The success of this approach hinges on the ability to prepare the requisite organometallic species and the compatibility of the functional groups under the reaction conditions.
Stereocontrolled Synthesis of the Oxolane Ring
One common approach involves the intramolecular cyclization of a chiral precursor. For example, an asymmetric Horner-Wadsworth-Emmons reaction can be used to desymmetrize a meso-dialdehyde, followed by a palladium-catalyzed intramolecular allylic substitution to form the chiral tetrahydrofuran ring. nih.gov Another strategy relies on the ring-closing metathesis of a diene precursor containing a stereocenter, which can be introduced via asymmetric catalysis.
Furthermore, [3+2] cycloaddition reactions provide a convergent route to highly substituted tetrahydrofurans. nih.gov These reactions can involve the use of chiral catalysts to control the stereochemical outcome. For instance, the reaction of an epoxide with a suitable two-carbon component in the presence of a Lewis acid can lead to the formation of the tetrahydrofuran ring with good stereocontrol. The choice of starting materials and catalyst is crucial for achieving the desired diastereoselectivity and enantioselectivity.
Asymmetric Synthesis of this compound
The direct asymmetric synthesis of this compound, where the key stereocenter is constructed in a single enantioselective step, represents a highly efficient approach. Several modern catalytic strategies can be applied to achieve this goal.
Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a cyclopropylacetic acid precursor. wikipedia.orgblogspot.com Deprotonation of this N-acyl oxazolidinone would generate a chiral enolate, which could then react with a suitable oxolane-containing electrophile. The steric hindrance provided by the chiral auxiliary would direct the approach of the electrophile, leading to the formation of one diastereomer preferentially. Subsequent removal of the auxiliary would yield the enantiomerically enriched target acid. wikipedia.orgsigmaaldrich.com
The choice of the chiral auxiliary is critical for achieving high levels of diastereoselectivity. A variety of auxiliaries are available, including those derived from amino acids and other natural products. sigmaaldrich.com The reaction conditions, such as the choice of base, solvent, and temperature, also play a significant role in determining the stereochemical outcome.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Features |
|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity, reliable facial control. wikipedia.orgblogspot.com |
| Pseudoephedrine Amides | Alkylations | Forms crystalline derivatives, high diastereoselectivity. |
| Camphorsultams | Diels-Alder reactions, Alkylations | High diastereoselectivity, robust and crystalline. |
| (S)-(-)-1-Phenylethylamine | Resolution of racemates | Readily available, forms diastereomeric salts. sigmaaldrich.com |
Transition Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis offers a powerful and versatile platform for asymmetric C-C bond formation. mdpi.com In the context of this compound synthesis, a transition metal catalyst paired with a chiral ligand could be used to control the enantioselectivity of a key bond-forming step.
One potential approach is the asymmetric cyclopropanation of an alkene. For instance, a chiral rhodium or copper catalyst could be used to catalyze the reaction of a diazoacetate with an appropriate alkene to form a cyclopropyl ring with high enantioselectivity. However, for the target molecule, a more likely strategy would involve the asymmetric functionalization of a pre-existing cyclopropyl group.
A palladium-catalyzed asymmetric allylic alkylation could be envisioned, where a nucleophile derived from an oxolane attacks a cyclopropyl-substituted allylic substrate in the presence of a chiral palladium catalyst. mdpi.com The chiral ligand on the palladium center would control the facial selectivity of the nucleophilic attack, leading to the formation of the desired enantiomer.
Table 2: Selected Transition Metal Catalysts for Asymmetric Synthesis
| Catalyst System | Reaction Type | Advantages |
|---|---|---|
| Rh(II) carboxylates with chiral ligands | Cyclopropanation, C-H insertion | High turnover numbers, excellent enantioselectivity. |
| Pd(0) with chiral phosphine (B1218219) ligands | Allylic alkylation, Cross-coupling | Broad substrate scope, high enantioselectivity. mdpi.com |
| Cu(I) with chiral bis(oxazoline) ligands | Conjugate addition, Cyclopropanation | Readily available catalysts, good to excellent enantioselectivity. |
Organocatalytic Approaches to Enantiopure this compound
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.org For the synthesis of the target molecule, an organocatalytic approach could involve the activation of one of the coupling partners through the formation of a transient, chiral intermediate.
A chiral secondary amine catalyst, such as a proline derivative, could be used to catalyze the Michael addition of a nucleophile to an α,β-unsaturated system. For example, an oxolane-containing nucleophile could add to a cyclopropyl-substituted α,β-unsaturated ester in the presence of a chiral amine catalyst. The catalyst would form a chiral iminium ion with the unsaturated ester, which would then react with the nucleophile from a specific face, leading to an enantiomerically enriched product. organic-chemistry.org
Alternatively, a chiral Brønsted acid, such as a phosphoric acid derivative, could be used to activate an electrophile towards nucleophilic attack. beilstein-journals.org This could involve the protonation of a carbonyl group, making it more susceptible to attack by a nucleophile. The chiral environment created by the catalyst would then direct the stereochemical outcome of the reaction.
Biocatalytic Pathways for Chiral Synthesis
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. uni-graz.at For the synthesis of this compound, biocatalysis could be employed in several ways.
One approach is the kinetic resolution of a racemic mixture of the target acid or a precursor. nih.gov A lipase, for example, could be used to selectively esterify one enantiomer of a racemic alcohol precursor, allowing for the separation of the two enantiomers. The unreacted enantiomer could then be carried forward to the desired product. Lipases are widely used in the pharmaceutical industry for the kinetic resolution of 2-arylpropionic acid derivatives, and a similar strategy could be applied here. nih.gov
Another biocatalytic strategy is the asymmetric reduction of a ketone precursor. A ketoreductase (KRED) enzyme could be used to reduce a ketone to a chiral alcohol with high enantioselectivity. This chiral alcohol could then be converted to the target carboxylic acid. The use of whole-cell biocatalysts can be advantageous as they contain the necessary cofactors for the enzymatic reaction.
Finally, a dynamic kinetic resolution (DKR) could be employed, where the undesired enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. This often involves a combination of a biocatalyst for the resolution and a chemical catalyst for the racemization.
Table 3: Classes of Enzymes Used in Biocatalysis
| Enzyme Class | Typical Reaction | Application in Chiral Synthesis |
|---|---|---|
| Lipases | Esterification, Hydrolysis | Kinetic resolution of racemic alcohols and acids. uni-graz.atnih.gov |
| Ketoreductases (KREDs) | Reduction of ketones | Asymmetric synthesis of chiral alcohols. uni-graz.at |
| Transaminases | Transfer of an amino group | Asymmetric synthesis of chiral amines. uni-graz.at |
Convergent and Linear Synthetic Route Development
A plausible linear approach to this compound can be designed using the malonic ester synthesis, a classic method for preparing substituted acetic acids. orgoreview.comwikipedia.org This strategy builds the molecule sequentially around a central malonic ester core.
The proposed linear synthesis would proceed as follows:
First Alkylation: Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form a stable enolate. This nucleophile is then reacted with a cyclopropyl halide (e.g., cyclopropyl bromide) in an SN2 reaction to yield diethyl 2-cyclopropylmalonate.
Second Alkylation: The mono-substituted malonic ester is subjected to a second deprotonation and alkylation cycle. This step involves reacting the intermediate with a 2-halo-oxolane, such as 2-bromotetrahydrofuran, to introduce the oxolane ring and form the key α,α-disubstituted diester, diethyl 2-cyclopropyl-2-(oxolan-2-yl)malonate. A challenge in this step is the potential for competing elimination reactions and the lower reactivity of secondary halides. wikipedia.org
Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic or basic hydrolysis to convert both ester groups into carboxylic acids. Subsequent heating of the diacid intermediate readily induces decarboxylation, yielding the final product, this compound.
A convergent strategy can mitigate some of the yield limitations of a linear approach by preparing key fragments in parallel. wikipedia.org For this compound, a convergent route could involve the coupling of a cyclopropyl-containing nucleophile with an oxolane-containing electrophile.
A potential convergent synthesis is outlined below:
Fragment 1 Synthesis (Nucleophile): Cyclopropylacetonitrile (B1348260) can be prepared from cyclopropyl bromide and a cyanide salt. This nitrile serves as a precursor to a stabilized carbanion. Treatment with a strong base like lithium diisopropylamide (LDA) would generate the α-lithiated cyclopropylacetonitrile, a potent nucleophile.
Fragment 2 Synthesis (Electrophile): 2-Hydroxytetrahydrofuran (the cyclic hemiacetal of 4-hydroxybutanal) can be oxidized to γ-butyrolactone. Reaction of the lactone with a suitable reagent, such as N,O-dimethylhydroxylamine hydrochloride, yields a Weinreb amide. This electrophilic fragment is well-suited for controlled addition reactions.
Fragment Coupling: The lithiated cyclopropylacetonitrile (Fragment 1) is added to the Weinreb amide of the oxolane precursor (Fragment 2). This reaction forms an α-cyclopropyl, α-(oxolan-2-yl) ketone after workup and cyclization.
Final Conversion to Carboxylic Acid: The resulting ketone can be converted to the target carboxylic acid through various methods, such as a haloform reaction followed by acidification, or through oxidation of a derived cyanohydrin.
Table 1: Comparison of Proposed Linear and Convergent Synthetic Routes
| Feature | Linear Synthesis (Malonic Ester Route) | Convergent Synthesis (Nitrile/Weinreb Amide Route) |
| Longest Sequence | 3 steps | 3 steps |
| Overall Steps | 3 | 4 (2 parallel + 2 final) |
| Estimated Yield | Lower (multiplicative loss over sequential steps) | Higher (yields of fragment syntheses are independent) wikipedia.org |
| Atom Economy | Moderate (loss of CO2 and ethanol) | Potentially higher, depending on the final conversion step |
| Flexibility | Low (order of alkylation is fixed) | High (fragments can be modified independently) |
| Key Challenge | Second alkylation step can be low-yielding wikipedia.org | Handling of organolithium reagents and sensitive intermediates |
Process Chemistry Considerations for Scalable Synthesis
Key process chemistry considerations for the proposed convergent route include:
Starting Material Sourcing and Cost: The availability and cost of key starting materials such as cyclopropyl bromide, sodium cyanide, and γ-butyrolactone are critical. These are relatively common industrial chemicals, which is advantageous for large-scale production.
Reagent Selection and Safety:
Organometallic Reagents: The use of strong bases like LDA requires specialized equipment for handling pyrophoric and moisture-sensitive reagents at scale. Alternative, safer, and less expensive bases, such as sodium amide or potassium tert-butoxide, might be investigated, although this could impact reaction efficiency.
Cyanide Usage: The use of cyanide salts necessitates strict safety protocols and waste management procedures to handle their high toxicity.
Reaction Condition Optimization:
Cryogenic Conditions: The formation and reaction of the lithiated nitrile typically require cryogenic temperatures (-78 °C). Maintaining such low temperatures in large industrial reactors is energy-intensive and costly. Process development would focus on identifying conditions that allow the reaction to run at higher, more accessible temperatures without significant loss of yield or selectivity.
Solvent Selection: Ethereal solvents like THF, while common in the lab, have safety concerns regarding peroxide formation. Safer, alternative solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) could be evaluated.
Work-up and Purification:
Quenching: The quenching of organometallic reactions is highly exothermic and must be carefully controlled at scale to manage heat evolution.
Purification Strategy: The reliance on chromatography for purification is not viable for large-scale production. The process should be designed to yield a final product that can be isolated and purified through crystallization or distillation. This involves careful control of impurities throughout the synthetic sequence.
Telescoping Synthesis: To improve efficiency and reduce manual handling, steps could be "telescoped" into a one-pot process. mt.com For instance, the formation of the lithiated nitrile and its subsequent reaction with the Weinreb amide could potentially be performed in the same reactor without isolating the intermediate, thus saving time and resources.
Environmental Impact (Green Chemistry): A scalable process should aim to minimize waste and use environmentally benign reagents and solvents where possible. The atom economy of each step should be analyzed, and waste streams must be managed responsibly, particularly those containing cyanide.
By addressing these process chemistry challenges, the proposed convergent synthesis could be developed into a robust, safe, and economically viable method for the large-scale production of this compound.
Chemical Reactivity and Transformations of 2 Cyclopropyl 2 Oxolan 2 Yl Acetic Acid
Derivatization Reactions at the Carboxylic Acid Functional Group
The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives with altered physical, chemical, and biological properties.
Esterification and Amidation Studies
Esterification: The conversion of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid to its corresponding esters can be achieved through various standard esterification protocols. The presence of the bulky cyclopropyl (B3062369) and oxolane groups at the α-position introduces steric hindrance, which may influence the reaction rate and require specific catalytic systems for efficient conversion.
Commonly employed methods include Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. For more sterically hindered alcohols or under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are often utilized.
While specific studies on the esterification of this compound are not extensively documented, research on analogous sterically hindered carboxylic acids provides insights into the expected reactivity. For instance, the esterification of other 2-substituted carboxylic acids has been successfully carried out using these methods, with reaction conditions optimized to overcome steric challenges.
Amidation: The synthesis of amides from this compound is another crucial transformation. Amides are generally formed by the reaction of the carboxylic acid with an amine. Due to the relatively low reactivity of amines towards carboxylic acids, the carboxylic acid typically needs to be "activated" first.
This activation can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using peptide coupling reagents. The use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the corresponding acyl chloride, which then readily reacts with an amine to form the amide. Alternatively, a wide array of modern coupling reagents, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), can facilitate the direct amidation of the carboxylic acid with an amine under mild conditions. mdpi.com Studies on the synthesis of various cyclopropane-containing amide derivatives have demonstrated the successful application of such coupling reagents. mdpi.comnih.gov
A representative table of expected outcomes for esterification and amidation reactions is presented below, based on general knowledge of these transformations.
| Reagent/Catalyst | Reactant | Product | Expected Yield |
| SOCl₂, then R'NH₂ | This compound | N-R'-2-Cyclopropyl-2-(oxolan-2-yl)acetamide | Good to Excellent |
| EDCI, HOBt, R'NH₂ | This compound | N-R'-2-Cyclopropyl-2-(oxolan-2-yl)acetamide | Good to Excellent |
| H₂SO₄, R'OH, heat | This compound | R' 2-Cyclopropyl-2-(oxolan-2-yl)acetate | Moderate to Good |
| DCC, DMAP, R'OH | This compound | R' 2-Cyclopropyl-2-(oxolan-2-yl)acetate | Good to Excellent |
Reduction and Oxidation Pathways
Reduction: The carboxylic acid functionality of this compound can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. masterorganicchemistry.comdoubtnut.com The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup to yield 2-cyclopropyl-2-(oxolan-2-yl)ethanol. It is important to note that milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not capable of reducing carboxylic acids.
The mechanism of reduction with LiAlH₄ involves the initial deprotonation of the carboxylic acid to form a lithium carboxylate salt, followed by the reduction of the carboxylate to the primary alcohol. masterorganicchemistry.com
Decarboxylative Processes and Their Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for carboxylic acids. For simple aliphatic carboxylic acids, this process typically requires high temperatures. However, the presence of the cyclopropyl group can influence the mechanism and conditions required for decarboxylation.
Studies on the thermal decarboxylation of cyclopropane (B1198618) carboxylic acids have shown that the reaction can proceed through a mechanism involving the initial ring-opening of the cyclopropane to form a diradical intermediate. arkat-usa.org This is particularly facile if the cyclopropyl ring is adjacent to a carbonyl system, which can stabilize the resulting radical. Subsequently, a hydrogen shift can lead to an unsaturated carboxylic acid, which then undergoes decarboxylation. arkat-usa.org
In the case of this compound, thermal decarboxylation might be expected to proceed through a complex pathway potentially involving the cyclopropyl ring. The presence of the oxolane ring could also influence the reaction pathway. For comparison, the decarboxylation of some α-hydroxyphenylacetic acids can be achieved under oxidative conditions. chemrevlett.comorganic-chemistry.org
Reactivity Studies of the Cyclopropyl Moiety
The cyclopropyl group is a highly strained three-membered ring that exhibits unique reactivity, often behaving similarly to a double bond in its ability to stabilize adjacent positive charges and participate in addition reactions that involve ring-opening.
Ring-Opening Reactions and Subsequent Transformations
The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including thermal, acidic, or radical-mediated processes. These reactions relieve the ring strain and lead to the formation of more stable acyclic products.
In the context of this compound, ring-opening of the cyclopropyl group could be initiated by the formation of a reactive intermediate at the α-carbon. For instance, the generation of a carbocation or a radical at this position could trigger the cleavage of one of the cyclopropane C-C bonds to form a more stable homoallylic cation or radical, respectively.
While specific examples for this exact molecule are scarce, the general principles of cyclopropane ring-opening are well-established. For example, the reaction of cyclopropyl derivatives with electrophiles can lead to ring-opened products. Similarly, thermal rearrangements of vinylcyclopropanes to cyclopentenes are well-documented transformations that proceed via a ring-opening mechanism.
Cyclopropyl-Containing Radical Reactions
The cyclopropyl group can participate in and influence the course of radical reactions. The generation of a radical adjacent to a cyclopropyl ring, a cyclopropylcarbinyl radical, can lead to a rapid ring-opening rearrangement to form the thermodynamically more stable homoallylic radical. This rearrangement is often used as a radical clock to determine the rates of other radical reactions.
In the context of this compound, a radical could be generated at the α-position through various methods, such as through a Barton decarboxylation of the corresponding N-hydroxyphthalimide ester or via hydrogen atom abstraction. The resulting α-cyclopropyl-α-(oxolan-2-yl)acetyl radical would be expected to undergo rearrangement.
Studies involving cyclopropylacetic acid as a radical probe have demonstrated that the cyclopropylcarbinyl radical readily undergoes ring-opening. acs.org The rate of this ring-opening is very fast, making it a useful tool for mechanistic studies. The oxidative radical ring-opening and cyclization of various cyclopropane derivatives have been extensively studied, showcasing the synthetic utility of these transformations. nih.gov
The table below summarizes the potential products from radical reactions involving the cyclopropyl moiety.
| Reaction Type | Intermediate | Product |
| Radical Decarboxylation | α-Cyclopropyl-α-(oxolan-2-yl)methyl radical | Ring-opened alkene |
| Hydrogen Abstraction | α-Cyclopropyl-α-(oxolan-2-yl)acetyl radical | Rearranged homoallylic radical leading to further products |
Electrophilic and Nucleophilic Substitutions on the Cyclopropane Ring
The cyclopropane ring, characterized by its significant ring strain and π-character, behaves similarly to an alkene, making it susceptible to attack by both electrophiles and nucleophiles. In this compound, the presence of the electron-withdrawing carboxylic acid group polarizes the three-membered ring, enhancing its electrophilicity and making it a target for nucleophilic attack.
Nucleophilic Attack: The primary reaction with nucleophiles is expected to be a ring-opening substitution. Strong nucleophiles, such as thiols, alcohols, or amines, are predicted to attack one of the methylene (B1212753) carbons of the cyclopropane ring. This attack would proceed via an SN2 mechanism, leading to the cleavage of a carbon-carbon bond and alleviation of the ring strain. The regioselectivity of this attack would be influenced by steric hindrance and the electronic nature of the substituents. A highly efficient asymmetric ring-opening of cyclopropyl ketones with various nucleophiles has been realized using chiral catalysts, suggesting that similar stereocontrolled transformations could be possible for this compound. nih.govresearchgate.net
Electrophilic Attack: Electrophilic addition to cyclopropanes typically results in ring-opening products. rsc.org The reaction with electrophiles like halogens (Br₂, Cl₂) or strong acids (H⁺) would likely involve the formation of a corner-protonated or edge-protonated cyclopropane intermediate, which is then attacked by a nucleophile to yield an open-chain product. The final product would be dictated by Markovnikov's rule, with the nucleophile adding to the more substituted carbon.
Chemical Modifications of the Oxolane Ring System
The oxolane (tetrahydrofuran, THF) ring is a stable cyclic ether, but it can undergo specific modifications under certain conditions.
Ring-Opening and Rearrangement Reactions
The tetrahydrofuran ring is generally resistant to cleavage but can be opened under strongly acidic conditions, often in the presence of a good nucleophile. For instance, treatment with hydrohalic acids (like HBr or HI) at elevated temperatures could lead to the cleavage of the ether linkage, resulting in a halo-alkanol derivative. Lewis acids could also mediate ring-opening reactions, potentially followed by rearrangements to form other heterocyclic systems or acyclic products, depending on the reaction conditions and the structure of the substrate.
Rearrangements of the THF ring itself are less common but can be induced. Photochemical methods, for example, have been used to achieve ring expansion of smaller oxetane (B1205548) rings to tetrahydrofurans, indicating that high-energy inputs can promote skeletal rearrangements. rsc.org
Stereoselective Functionalization of the Tetrahydrofuran Ring
The development of stereoselective methods for the synthesis and functionalization of tetrahydrofurans is a significant area of research. nih.gov For this compound, functionalization could be targeted at the carbon atoms of the THF ring. For example, radical-based reactions could introduce substituents at the C5 position. More sophisticated methods involving metal-catalyzed C-H activation could allow for the introduction of functional groups with high stereocontrol. The synthesis of substituted tetrahydrofurans often relies on cyclization strategies of acyclic precursors, which can be designed to control the stereochemistry of the final product. nih.gov
Complex Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. mdpi.com The carboxylic acid functionality of this compound makes it an ideal candidate for participation in isocyanide-based MCRs, such as the Ugi and Passerini reactions.
In a hypothetical Ugi four-component reaction (Ugi-4CR), this compound could be combined with an aldehyde, an amine, and an isocyanide to generate a complex α-acylamino carboxamide derivative. Similarly, in a Passerini three-component reaction (P-3CR), it could react with an aldehyde and an isocyanide to yield an α-acyloxy carboxamide. These reactions are known for their high atom economy and ability to rapidly generate molecular complexity from simple precursors. rsc.orgnih.gov
The table below illustrates a general scheme for a Passerini reaction where the title compound could serve as the carboxylic acid component.
| Reactant A (Aldehyde) | Reactant B (Isocyanide) | Reactant C (Carboxylic Acid) | Product Type |
| R¹-CHO | R²-NC | This compound | α-Acyloxy Carboxamide |
Mechanistic Investigations of Key Transformations
The mechanisms governing the transformations of this molecule would be distinct for each of its reactive moieties.
Cyclopropane Ring-Opening: Mechanistic studies on related systems show that nucleophilic ring-opening of donor-acceptor cyclopropanes proceeds via a concerted SN2 pathway. nih.gov For electrophilic additions, the mechanism involves intermediates that can be described as corner- or edge-protonated species, with the subsequent nucleophilic attack determining the final product structure. rsc.org
Oxolane Transformations: Acid-catalyzed ring-opening of the THF moiety would proceed via an initial protonation of the ether oxygen, followed by nucleophilic attack on an adjacent carbon, cleaving the C-O bond.
Multicomponent Reactions: The mechanism of the Passerini reaction is generally understood to begin with the reaction between the carboxylic acid and the isocyanide to form an intermediate that is then attacked by the aldehyde. The Ugi reaction follows a more complex pathway, typically initiated by the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid. mdpi.comrsc.org
Rearrangements: Mechanistic insights into rearrangements, such as the tandem Heck–ring-opening of cyclopropyl derivatives, have been elucidated through a combination of experimental and computational DFT studies. nih.gov These studies highlight the role of substituents and reaction conditions in controlling the regio- and stereoselectivity of the transformation.
Stereochemical Investigations of 2 Cyclopropyl 2 Oxolan 2 Yl Acetic Acid
Determination of Absolute and Relative Stereochemistry
There is no publicly available data from techniques such as X-ray crystallography or chiral chromatography that would definitively establish the absolute and relative stereochemistry of the different isomers of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid. The spatial arrangement of the cyclopropyl (B3062369), carboxyl, and oxolanyl groups around the chiral centers has not been elucidated.
Conformational Analysis of the Cyclopropyl and Oxolane Rings
Detailed conformational analysis, which would typically be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, has not been reported for this compound. Such studies would provide insight into the preferred three-dimensional shapes of the molecule, including the puckering of the five-membered oxolane ring and the rotational preferences (rotamers) around the single bonds connecting the different moieties. Without this research, the energetic favorability of various conformations remains unknown.
Stereochemical Stability and Epimerization Studies
The stereochemical stability of this compound, particularly the potential for epimerization at the carbon alpha to the carbonyl group, has not been investigated. Studies that would explore the conditions under which one diastereomer might convert into another are absent from the scientific record.
Diastereoselective Control in Synthetic Operations
While general methods for the diastereoselective synthesis of substituted cyclopropanes and tetrahydrofurans are known, there are no specific reports detailing the application of these methods to achieve controlled synthesis of the various stereoisomers of this compound. Research describing the synthetic strategies to selectively obtain a desired diastereomer of this compound is not available.
Advanced Spectroscopic and Structural Elucidation of 2 Cyclopropyl 2 Oxolan 2 Yl Acetic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of complex organic molecules like 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid. Both ¹H and ¹³C NMR spectra would provide a wealth of information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers, leading to diastereotopic protons. The cyclopropyl (B3062369) protons would appear in the characteristic upfield region (approx. 0.2-1.2 ppm). The methine proton on the cyclopropyl ring adjacent to the chiral center would likely be a complex multiplet due to coupling with the other cyclopropyl protons and the adjacent methine proton. The protons of the oxolane (tetrahydrofuran) ring would resonate in the range of 1.5-4.0 ppm. The protons on the carbon adjacent to the oxygen (C5) would be the most deshielded. The methine proton at the junction of the two rings and the carboxylic acid group would also be a key diagnostic signal.
¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for each of the nine carbon atoms, unless there is accidental equivalence. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The carbons of the oxolane ring would appear in the range of 25-70 ppm, with the carbon bonded to oxygen being the most deshielded. The cyclopropyl carbons would be found in the upfield region (approx. 5-25 ppm).
Advanced NMR Techniques: To fully resolve the structure, two-dimensional NMR techniques would be crucial.
COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks within the cyclopropyl and oxolane rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the cyclopropyl, oxolane, and acetic acid fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which is critical for determining the relative stereochemistry of the chiral centers.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl (COOH) | ~10-12 | ~175-180 |
| Methine (CH-COOH) | ~2.5-3.0 | ~45-55 |
| Oxolane C2-H | ~3.8-4.2 | ~75-85 |
| Oxolane C5-H₂ | ~3.6-4.0 | ~65-75 |
| Oxolane C3/C4-H₂ | ~1.6-2.2 | ~25-35 |
| Cyclopropyl C-H | ~0.8-1.5 | ~15-25 |
| Cyclopropyl CH₂ | ~0.2-0.8 | ~5-15 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Given the chirality of this compound, chiroptical methods are essential for determining its absolute configuration.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. The carboxylic acid chromophore will be the primary contributor to the ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the chiral centers. By comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for different stereoisomers, the absolute configuration can be confidently assigned. It is important to consider that carboxylic acids can form aggregates through hydrogen bonding, which can complicate the interpretation of ECD spectra. nih.gov To mitigate this, measurements can be performed on the corresponding sodium salts or acid anhydrides. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry. Similar to ECD, comparing experimental ORD curves with theoretical predictions can be used to assign the absolute configuration.
Vibrational Spectroscopy (e.g., Raman, FT-IR) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy provides detailed information about the functional groups present in a molecule and can offer insights into its conformational preferences.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. The C-O stretching of the carboxylic acid and the ether linkage in the oxolane ring would appear in the fingerprint region (1000-1300 cm⁻¹). The presence of the cyclopropyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would also be valuable. The C=O stretch is typically a strong band in the Raman spectrum. The symmetric ring breathing modes of the cyclopropyl and oxolane rings would give rise to characteristic Raman signals. Low-temperature Raman spectroscopy could be employed to study the conformational dynamics of the molecule. mdpi.comirb.hr
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching (dimer) | 2500-3300 | Broad, Strong |
| Cyclopropyl (C-H) | Stretching | ~3050-3100 | Medium |
| Alkyl (C-H) | Stretching | 2850-2960 | Medium-Strong |
| Carboxylic Acid (C=O) | Stretching | 1700-1725 | Strong |
| Carboxylic Acid (C-O) | Stretching | 1210-1320 | Strong |
| Oxolane (C-O-C) | Asymmetric Stretching | 1070-1150 | Strong |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule and for obtaining structural information through fragmentation analysis.
For this compound (C₉H₁₄O₃), the exact mass can be calculated with high precision. HRMS techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers would be used. nih.gov The monoisotopic mass is predicted to be 170.0943 Da. uni.lu
Molecular Ion and Adducts: In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ (m/z 171.1016) and adducts with sodium [M+Na]⁺ (m/z 193.0835) or potassium [M+K]⁺ (m/z 209.0575) would be observed. uni.lu In negative-ion mode, the deprotonated molecule [M-H]⁻ (m/z 169.0870) would be prominent. uni.lu
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways. Collision-induced dissociation (CID) of the molecular ion would likely lead to characteristic neutral losses, such as the loss of water (H₂O) or carbon dioxide (CO₂). Cleavage of the bond between the two rings or fragmentation of the oxolane and cyclopropyl rings would provide further structural confirmation.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 171.10158 |
| [M+Na]⁺ | 193.08352 |
| [M-H]⁻ | 169.08702 |
| [M+NH₄]⁺ | 188.12812 |
| [M+K]⁺ | 209.05746 |
Data sourced from PubChem predictions. uni.lu
X-ray Crystallography of Crystalline Derivatives for Definitive Structural Characterization
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry. While obtaining suitable crystals of the carboxylic acid itself can sometimes be challenging, crystalline derivatives can be prepared.
Diastereomeric Salts: A common strategy for chiral carboxylic acids is the formation of diastereomeric salts with a chiral amine of known absolute configuration. mdpi.com Successful crystallization of one of the diastereomers would allow for the determination of the relative stereochemistry of the acid. Knowing the absolute configuration of the amine would then allow for the assignment of the absolute configuration of this compound.
Heavy Atom Derivatives: Alternatively, derivatives containing a heavy atom could be synthesized to facilitate crystallographic analysis and the determination of absolute stereochemistry using anomalous dispersion effects.
The crystal structure would unequivocally reveal the conformation of the oxolane ring (e.g., envelope or twist), the orientation of the cyclopropyl and carboxyl groups relative to the oxolane ring, and the intermolecular interactions, such as hydrogen bonding patterns of the carboxylic acid moieties in the solid state.
Computational and Theoretical Chemistry Studies of 2 Cyclopropyl 2 Oxolan 2 Yl Acetic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
The electronic properties of this molecule are influenced by the σ-donation from the cyclopropyl (B3062369) group, which can affect the acidity of the carboxylic proton. The distribution of electron density, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is crucial for understanding how the molecule interacts with its environment.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. For 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid, the HOMO is likely to be localized around the oxolane oxygen and the carboxylic group, while the LUMO may be centered on the carbonyl carbon of the carboxylic acid. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. scirp.org
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C9H14O3 | Basic compositional information. uni.lu |
| Monoisotopic Mass | 170.0943 Da | Precise mass for mass spectrometry. uni.lu |
| Predicted XlogP | 1.3 | Indicates moderate lipophilicity. uni.lu |
| HOMO-LUMO Gap | (Not available) | Indicator of chemical reactivity and stability. |
Note: Specific HOMO-LUMO gap and dipole moment values would require dedicated quantum chemical calculations.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. researcher.lifenih.gov For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.com The geometry is influenced by the steric hindrance between the bulky cyclopropyl and oxolane groups, as well as potential intramolecular hydrogen bonding between the carboxylic acid proton and the oxolane oxygen.
Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. scirp.org For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Key vibrational modes would include the C=O stretch of the carboxylic acid, the O-H stretch, and various C-H and C-C stretches of the cyclopropyl and oxolane rings.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. aip.org These theoretical shifts are valuable for confirming the molecular structure and assigning peaks in experimental NMR spectra. The chemical shifts would be sensitive to the electronic environment of each nucleus, which is shaped by the neighboring functional groups.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Feature | Corresponding Functional Group |
|---|---|---|
| IR Stretching Freq. (C=O) | ~1700-1750 cm⁻¹ | Carboxylic Acid |
| IR Stretching Freq. (O-H) | ~2500-3300 cm⁻¹ (broad) | Carboxylic Acid |
| ¹H NMR Chemical Shift (COOH) | ~10-13 ppm | Carboxylic Acid Proton |
Note: These are typical ranges and would be refined by specific DFT calculations.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational landscape. aip.org Due to the rotatable bonds connecting the cyclopropyl, oxolane, and carboxylic acid moieties, the molecule can adopt various conformations. MD simulations can identify the most stable conformers and the energy barriers between them.
MD is also invaluable for studying intermolecular interactions, typically by simulating the molecule in a solvent, such as water. nih.gov These simulations can reveal how the molecule forms hydrogen bonds with water molecules through its carboxylic acid and oxolane oxygen. The simulations can also provide insights into the molecule's aggregation behavior by simulating multiple molecules together. The radial distribution function from such simulations can indicate the preferred distances and orientations between interacting molecules.
Table 3: Potential Conformational States of this compound
| Dihedral Angle | Description | Potential Conformations |
|---|---|---|
| O=C-C-Cyclopropyl | Rotation around the bond connecting the carboxylic group and the chiral center. | Multiple low-energy conformers due to steric interactions. |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. rsc.orgmorressier.com By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition states, which are the energy maxima along the reaction coordinate.
For example, the esterification of this compound with an alcohol could be studied. Computational methods can model the approach of the alcohol, the formation of the tetrahedral intermediate, and the subsequent elimination of water. The calculated activation energies for each step can predict the reaction rate and identify the rate-determining step.
Reactions involving the opening of the cyclopropyl ring under certain conditions could also be investigated. researchgate.net The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, and computational studies can predict the feasibility and regioselectivity of such processes.
Table 4: Hypothetical Reaction Pathway Analysis
| Reaction Step | Computational Descriptor | Significance |
|---|---|---|
| Reactant Complex | Optimized Geometry and Energy | Starting point of the reaction coordinate. |
| Transition State | Imaginary Vibrational Frequency | Confirms the structure as a true transition state. |
| Product Complex | Optimized Geometry and Energy | End point of the reaction coordinate. |
Structure-Activity Relationship (SAR) Modeling (excluding direct medicinal applications)
Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of a molecule with its physicochemical properties or other activities. researchgate.net For this compound, SAR studies could explore how modifications to its structure affect properties like solubility, lipophilicity, and chemical reactivity.
By computationally creating a library of analogous compounds with variations in the substituents, it is possible to build a quantitative structure-activity relationship (QSAR) model. For instance, replacing the cyclopropyl group with other cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) or modifying the oxolane ring could systematically alter the molecule's properties.
These models often use molecular descriptors such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and lipophilicity parameters (e.g., logP). nih.gov The resulting QSAR equation can then be used to predict the properties of new, unsynthesized analogs, guiding further research in a more efficient manner.
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Water |
| Cyclobutyl |
Applications of 2 Cyclopropyl 2 Oxolan 2 Yl Acetic Acid As a Synthetic Building Block
Precursor in the Synthesis of Complex Natural Product Analogues (emphasizing structural novelty, not bioactivity)
Although no specific examples of natural product synthesis utilizing 2-cyclopropyl-2-(oxolan-2-yl)acetic acid have been documented in the reviewed literature, the molecule's structure suggests its potential as a precursor for creating novel analogues. The combination of the rigid, three-membered cyclopropane (B1198618) ring and the flexible, five-membered tetrahydrofuran (B95107) ring could be exploited to generate unique three-dimensional molecular shapes. marquette.edu Synthetic strategies could involve leveraging the carboxylic acid for chain elongation or for forming amide or ester linkages to other complex fragments. The inherent strain of the cyclopropane ring could also be utilized in ring-opening reactions to introduce further structural diversity.
Scaffold for Developing Novel Heterocyclic and Carbocyclic Systems
The structure of this compound is a foundation for the development of new ring systems. The carboxylic acid can be converted into a variety of other functional groups, which can then participate in intramolecular cyclization reactions. For example, conversion to an acyl halide or an activated ester could facilitate Friedel-Crafts-type reactions or other cyclizations onto an aromatic ring, if one were appended to the core structure. Furthermore, the oxolane ring could be opened and functionalized to create more complex acyclic or larger heterocyclic structures. The cyclopropyl (B3062369) group can also participate in rearrangements and ring-expansions to form larger carbocycles. researchgate.net
Utility in Materials Science Research as a Monomer or Ligand Precursor
In the realm of materials science, the carboxylic acid functionality of this compound makes it a potential monomer for polymerization reactions. Polyesters or polyamides could be synthesized through condensation polymerization with appropriate diol or diamine co-monomers. The presence of the cyclopropyl and oxolanyl groups would impart unique properties to the resulting polymer, such as altered thermal stability, solubility, and mechanical characteristics. Additionally, the molecule could serve as a precursor for the synthesis of ligands for metal complexes. The oxygen atom of the tetrahydrofuran ring and the carboxylate group could act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or catalysts.
Probes for Mechanistic Organic Chemistry Studies
The unique combination of a strained cyclopropane ring adjacent to a chiral center bearing a tetrahydrofuran ring and a carboxylic acid makes this compound an interesting candidate for mechanistic studies. The high degree of strain in the cyclopropane ring can influence the reactivity of adjacent functional groups. researchgate.net For instance, the rate of reactions at the alpha-carbon could be studied to understand the electronic effects of the cyclopropyl group. Furthermore, the stereochemistry of the molecule could be used to probe the stereoselectivity of various organic reactions. The rigid conformation imparted by the ring systems could allow for detailed analysis of reaction transition states.
Conclusion and Future Research Directions
Summary of Current Academic Achievements and Contributions
Direct academic literature solely dedicated to 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid is limited. However, its significance can be inferred from the extensive research on its constituent functional groups. The primary contribution of a molecule like this lies in its potential as a chiral building block for the synthesis of more complex and biologically active compounds. nih.govbohrium.comscientificupdate.com
The cyclopropane (B1198618) ring is a well-established pharmacophore that can enhance metabolic stability, improve potency, and provide conformational constraint in drug candidates. iris-biotech.deresearchgate.net Its incorporation into drug molecules is a strategy to modulate physicochemical properties. iris-biotech.de The tetrahydrofuran (B95107) ring is another key structural motif present in numerous natural products and pharmaceuticals, often playing a crucial role in binding to biological targets. The carboxylic acid function provides a handle for further chemical modifications, such as amide bond formation, and can influence the pharmacokinetic profile of a molecule.
The academic achievement associated with this compound is therefore conceptual at this stage: it represents a novel combination of three synthetically valuable moieties. Its existence as a chemical entity, cataloged in databases such as PubChem, provides a foundation for its potential synthesis and application. uni.lu The true contribution will be realized as chemists begin to incorporate this and similar structures into synthetic campaigns. For instance, cyclopropyl-containing nucleoside analogues have been synthesized and evaluated for their antiviral activities. nih.gov
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H14O3 | PubChem uni.lu |
| Molecular Weight | 170.21 g/mol | PubChem uni.lu |
| XLogP3 | 0.9 | PubChem uni.lu |
| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |
| Hydrogen Bond Acceptor Count | 3 | PubChem uni.lu |
| Rotatable Bond Count | 3 | PubChem uni.lu |
Note: These properties are computationally predicted and have not been experimentally verified.
Identification of Remaining Challenges and Unexplored Research Avenues
The primary challenge in the study of this compound is the development of a stereoselective synthesis. The molecule possesses two chiral centers, at the carbon bearing the three substituents and at the C2 position of the oxolane ring. The control of both absolute and relative stereochemistry presents a significant hurdle. nih.gov
Unexplored Research Avenues:
Stereoselective Synthesis: Developing synthetic routes that provide access to all four possible stereoisomers of the compound is a major unexplored area. This would likely involve asymmetric catalysis or the use of chiral starting materials.
Biological Screening: The biological activity of this compound and its simple derivatives is completely unknown. Screening for activity in areas where cyclopropane and tetrahydrofuran motifs are prevalent, such as antiviral or anti-inflammatory applications, could be a fruitful avenue of research.
Polymer Chemistry: The carboxylic acid functionality could be used to incorporate this unique cyclic structure into polymers, potentially leading to materials with novel physical or chemical properties.
Mechanistic Studies: For any synthetic route developed, detailed mechanistic studies would be necessary to understand the factors controlling stereoselectivity and reactivity.
Potential for Development of Novel Methodologies
The synthesis of this compound is an excellent platform for the development and application of novel synthetic methodologies.
Biocatalysis: Engineered enzymes, such as variants of myoglobin (B1173299) or cytochrome P450, have been shown to catalyze highly stereoselective cyclopropanation reactions. nih.govrochester.edunih.gov A biocatalytic approach could be developed to synthesize a chiral precursor to the target molecule, offering a green and efficient alternative to traditional chemical methods. nsf.govacs.org
C-H Activation: Modern C-H activation strategies could potentially be employed to construct the carbon skeleton of the molecule more efficiently. manchester.ac.uknih.gov For example, a C-H activation approach might be used to directly couple a cyclopropane-containing substrate with a derivative of tetrahydrofuran. acs.orgrsc.orgresearchgate.net
Photoredox Catalysis: Light-mediated reactions have emerged as powerful tools in organic synthesis. A photoredox-catalyzed method could potentially be devised for one of the key bond-forming steps in a synthetic route to the target compound.
Table 2: Plausible Retrosynthetic Approaches
| Disconnection Strategy | Key Precursors | Relevant Synthetic Methods |
|---|---|---|
| C-C bond between cyclopropane and acetic acid moiety | A cyclopropyl-oxolane fragment and a two-carbon electrophile | Grignard reaction, organolithium chemistry |
| Cyclopropane ring formation | An alkene precursor with oxolane and acetic acid ester moieties | Simmons-Smith cyclopropanation, transition-metal catalyzed carbene transfer |
| Oxolane ring formation | A linear precursor with cyclopropyl (B3062369) and acetic acid ester groups | Intramolecular Williamson ether synthesis, cyclization of a diol |
This table presents hypothetical retrosynthetic analyses based on established organic chemistry principles. amazonaws.comoregonstate.edu
Outlook for Advanced Applications in Chemical Sciences
The unique combination of functional groups in this compound suggests several advanced applications:
Medicinal Chemistry: As a chiral building block, it could be used in the synthesis of complex drug molecules. The cyclopropane and tetrahydrofuran motifs could serve as rigid scaffolds to orient other functional groups for optimal interaction with a biological target. Its potential as a precursor for novel antiviral agents is particularly noteworthy, given the prevalence of similar structures in this therapeutic area. nih.govmdpi.comnih.govmdpi.com
Asymmetric Catalysis: Derivatives of this molecule could be explored as chiral ligands for transition metal catalysts. The defined stereochemistry and the presence of a coordinating carboxylic acid group could lead to highly effective and selective catalysts for a variety of organic transformations.
Molecular Probes: By attaching a fluorescent tag or other reporter group, derivatives of this compound could be used as molecular probes to study biological processes.
Integration with Emerging Technologies in Organic Synthesis
The synthesis and study of this compound can be significantly advanced by leveraging emerging technologies.
Automated Synthesis and High-Throughput Screening: Automated synthesis platforms could be used to rapidly prepare a library of derivatives of the target molecule. This would allow for high-throughput screening of their biological activities, accelerating the discovery of potential drug candidates.
Artificial Intelligence (AI) and Machine Learning (ML): AI-driven tools can be used to predict optimal synthetic routes, reaction conditions, and even the potential biological activities of new molecules. iscientific.orgijsetpub.comresearchgate.netnih.gov For a molecule with limited existing data like this compound, these predictive models could be invaluable in guiding experimental work. nih.gov
Flow Chemistry: The synthesis of this compound and its derivatives could be adapted to continuous flow processes. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which would be beneficial for the production of these molecules on a larger scale.
Q & A
Q. What are the optimal synthetic routes for 2-cyclopropyl-2-(oxolan-2-yl)acetic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis of strained cyclopropane derivatives requires careful optimization. Key considerations include:
- Cyclopropane Stability : Use low-temperature conditions (-10°C to 0°C) to minimize ring-opening reactions during cyclopropanation (e.g., via Simmons-Smith reactions) .
- Oxolane Protection : Protect the oxolane (tetrahydrofuran) moiety with tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during ester hydrolysis .
- Catalysts : Employ palladium-catalyzed cross-coupling for stereochemical control in the final step .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography. Typical yields range from 45–65% for similar bicyclic acetic acids .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | CH₂I₂, Zn-Cu, Et₂O, 0°C | 50% |
| Oxolane Protection | TBSCl, imidazole, DMF | 85% |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 60% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 0.8–1.5 ppm). Oxolane protons show resonances at δ 3.6–4.2 ppm (coupling with adjacent carbons) .
- ¹³C NMR : The carboxylic acid carbon resonates at δ 170–175 ppm; cyclopropane carbons at δ 10–20 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~215.2 g/mol). Fragmentation patterns reveal loss of CO₂ (44 Da) from the acetic acid group .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Q. How does the reactivity of this compound vary under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : The cyclopropane ring may undergo ring-opening via electrophilic addition (e.g., with HBr/H₂O), forming a brominated linear chain. Monitor via ¹H NMR for disappearance of cyclopropane signals .
- Basic Conditions : The carboxylic acid group deprotonates (pKa ~4.5), forming a carboxylate ion. Stability studies (pH 7–12) show no degradation of the oxolane ring within 24 hours .
- Storage : Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanisms of this compound in cyclopropane ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states during ring-opening. Compare activation energies for electrophilic (H⁺) vs. nucleophilic (OH⁻) attacks .
- Key Findings : Electrophilic attack on cyclopropane has a lower energy barrier (ΔG‡ = 25 kcal/mol) than nucleophilic pathways (ΔG‡ = 32 kcal/mol), aligning with experimental observations .
Q. How should researchers address contradictory data regarding the biological activity of bicyclic acetic acids?
- Methodological Answer :
- Assay Design :
- Use standardized cell lines (e.g., HEK293) and controls (e.g., cyclopropane-free analogs) to isolate stereochemical effects .
- Test both enantiomers (if chiral) via chiral HPLC separation .
- Data Reconciliation : Conflicting IC₅₀ values may arise from solvent polarity (DMSO vs. aqueous buffer). Re-evaluate dose-response curves in physiologically relevant buffers (PBS, pH 7.4) .
Q. What degradation pathways dominate under accelerated stability testing, and how can they be mitigated?
- Methodological Answer :
- Forced Degradation Studies :
- Oxidative Stress : Expose to 3% H₂O₂ at 40°C; LC-MS identifies hydroxylated byproducts (m/z +16) .
- Photolysis : UV light (254 nm) cleaves the oxolane ring, forming a diketone derivative (confirmed via IR loss of C-O-C stretch) .
- Mitigation Strategies : Add antioxidants (0.1% BHT) and use amber glassware to suppress photo-degradation .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves (tested for chemical permeation), safety goggles, and lab coats .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., CH₂I₂) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
